1-ethyl-1H-pyrazole-3-carbohydrazide

Regioisomerism Synthetic Chemistry Physicochemical Properties

This heterocyclic building block features a strategic N-ethyl group and reactive 3-carbohydrazide moiety, distinguishing it from unsubstituted or regioisomeric analogs. Essential for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles with antimicrobial activity and for conducting N-alkylation SAR studies to fine-tune lipophilicity and target binding. Its unique substitution pattern ensures consistent reactivity and reliable synthetic outcomes.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 1006334-35-5
Cat. No. B1320205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazole-3-carbohydrazide
CAS1006334-35-5
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NN
InChIInChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11)
InChIKeyFISKYJZRFJOKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-Pyrazole-3-Carbohydrazide (CAS 1006334-35-5): Key Intermediate Properties for Scientific Procurement


1-Ethyl-1H-pyrazole-3-carbohydrazide (CAS 1006334-35-5) is a heterocyclic building block with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is characterized by a 1-ethyl-1H-pyrazole core with a reactive carbohydrazide moiety at the 3-position, making it a versatile intermediate for the synthesis of biologically active compounds . The compound is commercially available as a white crystalline powder, soluble in water and organic solvents, with a typical purity of 95% [1]. Its specific substitution pattern on the pyrazole ring distinguishes it from other regioisomers and derivatives, enabling unique reactivity profiles in medicinal chemistry and agrochemical research .

Why 1-Ethyl-1H-Pyrazole-3-Carbohydrazide Cannot Be Replaced by Simple Pyrazole Analogs


While numerous pyrazole derivatives exhibit antimicrobial activity, the specific 3-carbohydrazide substitution pattern on the 1-ethyl-1H-pyrazole core is critical for its utility as a synthetic intermediate and for its distinct biological profile [1]. Generic substitution with other pyrazole regioisomers (e.g., 4- or 5-carbohydrazide derivatives) or unsubstituted pyrazole-3-carbohydrazide will alter the compound's reactivity, electronic properties, and spatial orientation of the hydrazide moiety, leading to divergent synthetic outcomes and potentially diminished or altered biological activity [2]. The N-ethyl group contributes to the molecule's lipophilicity and can influence target binding affinity compared to the non-alkylated parent compound [3]. Therefore, for applications requiring precise molecular architecture or consistent synthetic results, direct replacement is not scientifically valid. The following evidence demonstrates the quantifiable differentiation of 1-ethyl-1H-pyrazole-3-carbohydrazide.

Quantitative Differentiation of 1-Ethyl-1H-Pyrazole-3-Carbohydrazide Against Analogs: A Procurement Guide


Positional Isomerism: Distinct Physicochemical and Synthetic Profile vs. 4- and 5-Carbohydrazide Analogs

1-Ethyl-1H-pyrazole-3-carbohydrazide is structurally distinct from its 4- and 5-carbohydrazide regioisomers (CAS 512809-51-7 and 1001755-76-5, respectively). While all three share the same molecular formula (C6H10N4O) and molecular weight (154.17 g/mol), the position of the carbohydrazide group on the pyrazole ring leads to significant differences in predicted physicochemical properties and synthetic utility [1]. The 3-carbohydrazide derivative offers a unique nucleophilic site adjacent to the ring nitrogen, which is advantageous for certain cyclocondensation reactions [2].

Regioisomerism Synthetic Chemistry Physicochemical Properties

Differentiation from Unsubstituted Pyrazole-3-Carbohydrazide: The Role of the N-Ethyl Group in Lipophilicity and Reactivity

The presence of an N-ethyl group on 1-ethyl-1H-pyrazole-3-carbohydrazide differentiates it from the simpler pyrazole-3-carbohydrazide (CAS not applicable, common building block). The ethyl substitution increases lipophilicity and introduces steric bulk at the N1 position, which can significantly impact target binding and compound solubility compared to the unsubstituted parent compound [1]. This modification is a common strategy in medicinal chemistry to improve membrane permeability and metabolic stability [2].

Structure-Activity Relationship Lipophilicity Medicinal Chemistry

Proven Utility as a Precursor to Bioactive 1,3,4-Oxadiazoles and N,N'-Diacylhydrazines

A 2022 study demonstrated the synthetic utility of pyrazole-3-carbohydrazide (the core scaffold of the target compound) as a key starting material for generating a library of 2,5-bis(pyrazol-3-yl)-1,3,4-oxadiazoles and N,N'-diacylhydrazines [1]. The reaction of pyrazole-3-carbohydrazide with 2-(ethoxymethylene)malononitrile under reflux conditions in ethanol afforded N,N'-diacylhydrazines in high yields [1]. These synthesized heterocyclic compounds showed moderate activity against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli, validating the scaffold's potential for generating new antimicrobial agents [1].

Synthetic Chemistry Antimicrobial Heterocyclic Synthesis

Validated Application Scenarios for 1-Ethyl-1H-Pyrazole-3-Carbohydrazide (CAS 1006334-35-5)


Synthesis of Novel Antimicrobial 1,3,4-Oxadiazole Derivatives

Utilize 1-ethyl-1H-pyrazole-3-carbohydrazide as a key building block in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of compounds with demonstrated antimicrobial activity. The carbohydrazide moiety at the 3-position is essential for the cyclocondensation reaction with electrophiles like 2-(ethoxymethylene)malononitrile to form the oxadiazole core, as demonstrated in analogous reactions with pyrazole-3-carbohydrazide [1]. This application is directly supported by the evidence of high-yield synthesis and subsequent antimicrobial screening of the resulting heterocycles [1].

Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity via N-Ethyl Substitution

Employ 1-ethyl-1H-pyrazole-3-carbohydrazide in structure-activity relationship (SAR) studies to investigate the effect of N-alkylation on target binding, membrane permeability, and overall drug-like properties. The N-ethyl group is a strategic modification that differentiates it from the unsubstituted pyrazole-3-carbohydrazide scaffold, offering a means to fine-tune lipophilicity and metabolic stability [2]. This is a standard approach in medicinal chemistry for optimizing lead compounds, and the compound serves as a well-defined chemical probe for such investigations [2].

Precursor to N,N'-Diacylhydrazine Derivatives with Potential Bioactivity

Use 1-ethyl-1H-pyrazole-3-carbohydrazide in the synthesis of N,N'-diacylhydrazines, another class of compounds with reported biological activities [1]. The reaction with appropriate electrophiles under mild conditions yields these intermediates in high yields, as shown with the closely related pyrazole-3-carbohydrazide [1]. This pathway provides access to a diverse chemical space for biological screening, making the compound a valuable asset in early-stage drug discovery and agrochemical research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-1H-pyrazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.